Cas no 1029-96-5 (2,6-Diphenyl-4H-thiopyran-4-one)
2,6-Diphenyl-4H-thiopyran-4-one Chemical and Physical Properties
Names and Identifiers
-
- 4H-Thiopyran-4-one,2,6-diphenyl-
- 2,6-Diphenyl-4H-thiopyran-4-one
- 2,6-diphenylthiopyran-4-one
- 2 6-DIPHENYL-4H-THIOPYRAN-4-ONE 96
- 2 6-DIPHENYL-4H-THIOPYRAN-4-ONE 96%
- AKOS000674885
- 2,6-Diphenyl-4-thiopyrone
- DTXSID60145562
- ATWNDGSQGMSBJZ-UHFFFAOYSA-N
- MFCD00799527
- SCHEMBL1341449
- NSC 139252
- NSC-139252
- 1029-96-5
- J-000854
- 2,6-Diphenyl-4H-thiopyran-4-one, 96%
- NSC139252
- starbld0009346
- 4H-Thiopyran-4-one, 2,6-diphenyl-
-
- Inchi: 1S/C17H12OS/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12H
- InChI Key: ATWNDGSQGMSBJZ-UHFFFAOYSA-N
- SMILES: S1C(=CC(C=C1C1C=CC=CC=1)=O)C1C=CC=CC=1
Computed Properties
- Exact Mass: 264.06100
- Monoisotopic Mass: 264.06088618g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 360
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.9
- Topological Polar Surface Area: 42.4Ų
Experimental Properties
- PSA: 45.31000
- LogP: 4.44230
2,6-Diphenyl-4H-thiopyran-4-one Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,6-Diphenyl-4H-thiopyran-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 454656-500MG |
2,6-Diphenyl-4<I>H</I>-thiopyran-4-one |
1029-96-5 | 500mg |
¥2617.54 | 2023-10-23 | ||
| TRC | D495383-25mg |
2,6-Diphenyl-4H-thiopyran-4-one |
1029-96-5 | 25mg |
$87.00 | 2023-05-18 | ||
| TRC | D495383-50mg |
2,6-Diphenyl-4H-thiopyran-4-one |
1029-96-5 | 50mg |
$138.00 | 2023-05-18 | ||
| TRC | D495383-100mg |
2,6-Diphenyl-4H-thiopyran-4-one |
1029-96-5 | 100mg |
$184.00 | 2023-05-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-214035-500 mg |
2,6-Diphenyl-4H-thiopyran-4-one, |
1029-96-5 | 500mg |
¥1429.00 | 2023-06-01 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-214035-500mg |
2,6-Diphenyl-4H-thiopyran-4-one, |
1029-96-5 | 500mg |
¥1429.00 | 2023-09-05 |
2,6-Diphenyl-4H-thiopyran-4-one Related Literature
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1. 888. 4-Pyrones. Part III. Reactions of some 2,6-disubstituted 4-pyrones and thiopyrones involving the carbonyl or thiocarbonyl groupMohamed A.-F. Elkaschef,Michael H. Nosseir J. Chem. Soc. 1963 4643
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2. 351. Pyrone series. Part V. A synthesis of 6-phenyl-2,3-cyclopenteno-4-pyrone, and a study of the action of carbonyl reagents on 2,6-diphenyl-4-pyroneIbrahim El-Sayed El-Kholy,Fathi Kamel Rafla,Gabra Soliman J. Chem. Soc. 1962 1857
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Ibahim El-Sayed El-Kholy,Fathi Kamal Rafla J. Chem. Soc. C 1969 315
Additional information on 2,6-Diphenyl-4H-thiopyran-4-one
Professional Introduction to 2,6-Diphenyl-4H-thiopyran-4-one (CAS No. 1029-96-5)
2,6-Diphenyl-4H-thiopyran-4-one is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and organic synthesis. This compound, identified by the chemical abstracts service number CAS No. 1029-96-5, exhibits a unique structural framework characterized by a thiopyranone core, which makes it a versatile intermediate in the development of various bioactive molecules. The presence of two phenyl groups at the 2 and 6 positions enhances its reactivity and potential applications in medicinal chemistry.
The thiopyranone scaffold is a privileged structure in drug discovery, known for its ability to interact with biological targets in multiple ways. Recent studies have highlighted the pharmacological significance of thiopyranones, particularly in their role as scaffolds for antiviral, anti-inflammatory, and anticancer agents. The< strong>2,6-Diphenyl-4H-thiopyran-4-one structure provides a robust platform for further functionalization, enabling the synthesis of derivatives with tailored biological activities.
In the realm of synthetic organic chemistry, 2,6-Diphenyl-4H-thiopyran-4-one serves as a valuable building block for constructing more complex molecular architectures. The compound's reactivity allows for diverse transformations, including nucleophilic additions, cyclizations, and metal-catalyzed cross-coupling reactions. These synthetic pathways have been exploited to develop novel heterocyclic compounds with potential therapeutic applications.
Recent advancements in computational chemistry have further elucidated the structural and electronic properties of 2,6-Diphenyl-4H-thiopyran-4-one. Molecular modeling studies have revealed that the phenyl groups at the 2 and 6 positions significantly influence the compound's binding affinity to biological targets. This insight has guided the design of more potent and selective drug candidates based on the thiopyranone core.
The pharmaceutical industry has shown particular interest in thiopyranone derivatives due to their reported biological activities. For instance, certain analogs of 2,6-Diphenyl-4H-thiopyran-4-one have demonstrated promising antitumor effects by inhibiting key enzymes involved in cancer cell proliferation. Additionally, some derivatives exhibit significant anti-inflammatory properties, making them attractive candidates for treating chronic inflammatory diseases.
The synthesis of< strong>2,6-Diphenyl-4H-thiopyran-4-one involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between appropriately substituted ketones and thioamides, followed by cyclization under controlled conditions. Advances in green chemistry have also led to the development of more sustainable synthetic methodologies for this compound.
In conclusion, 2,6-Diphenyl-4H-thiopyran-4-one (CAS No. 1029-96-5) is a versatile and pharmacologically relevant compound with significant applications in pharmaceutical research and drug development. Its unique structural features and reactivity make it an invaluable scaffold for designing novel bioactive molecules. As research continues to uncover new therapeutic possibilities, this compound is poised to play an increasingly important role in the discovery and development of next-generation drugs.
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